![molecular formula C18H17ClFN3O3S B2825348 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1252840-18-8](/img/structure/B2825348.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S . It has a molecular weight of 405.9 . The compound is available from suppliers such as Vitas M Chemical Limited and Life Chemicals Inc .
Molecular Structure Analysis
The compound contains a total of 48 atoms; 21 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 2 Sulfur atoms . The SMILES representation of the compound isCCCCn1c(=O)n(CC(=O)N(C)c2cccc(Cl)c2)c2ccsc2c1=O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.9 . The solubility of the compound in DMSO is unknown . The InChI representation of the compound isInChI=1/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21(2)14-7-5-6-13(20)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3 .
Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
Compounds within the same chemical family have been used in the development of selective radioligands for imaging translocator proteins (18 kDa) using PET (Positron Emission Tomography). For instance, [18F]PBR111, a derivative within this chemical class, has been synthesized for in vivo imaging, highlighting the application of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé, F., Hinnen, F., Damont, A., et al., 2008).
Development of Thrombin Inhibitors
Another application is in the development of thrombin inhibitors, where related compounds have shown potent inhibitory effects. For example, 2-(2-Chloro-6-fluorophenyl)acetamides, with certain structural modifications, have been identified as potent thrombin inhibitors, demonstrating the role of such compounds in anticoagulant research (Lee, L., Kreutter, K., Pan, W., et al., 2007).
Antimicrobial and Antifungal Potency
Research into thienopyrimidine compounds linked with rhodanine derivatives has unveiled significant antimicrobial and antifungal potencies. These compounds, through various synthetic pathways, have been tested against different bacterial and fungal strains, offering insights into their potential as antimicrobial and antifungal agents (Kerru, N., Maddila, S., Maddila, S., et al., 2019).
Drug Development and Neuroinflammation Studies
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This highlights the application of similar compounds in drug development and the study of diseases involving neuroinflammation, offering potential avenues for therapeutic intervention (Damont, A., Médran-Navarrete, V., Cacheux, F., et al., 2015).
In Vitro Cytotoxic Activity
The synthesis and evaluation of certain pyrimidine derivatives for in vitro cytotoxic activity against cancer cell lines offer another dimension of research application. These studies provide a foundation for the exploration of anticancer properties of thieno[3,2-d]pyrimidin compounds and their derivatives, showcasing their potential in anticancer drug development (Al-Sanea, M. M., Parambi, D. G., Shaker, M., et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The compound acts as an inhibitor of PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA repair process, leading to genomic dysfunction and cell death .
Result of Action
The compound’s action results in the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-chloro-5-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-9-11(20)4-5-12(13)19/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDWGWLORZSSA-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)F)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

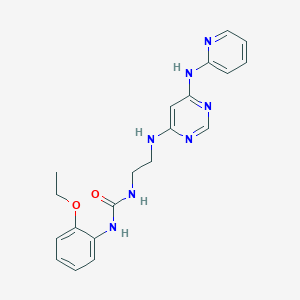
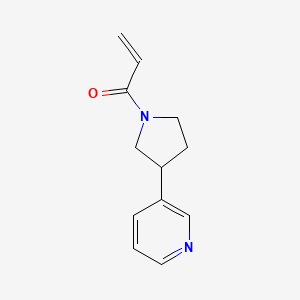
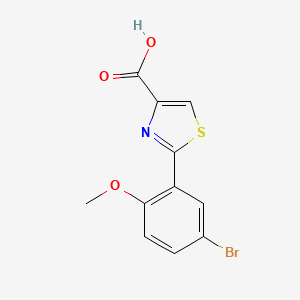
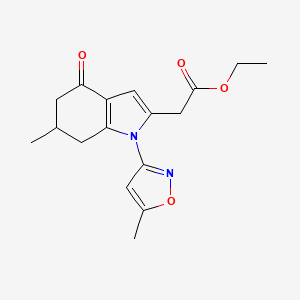

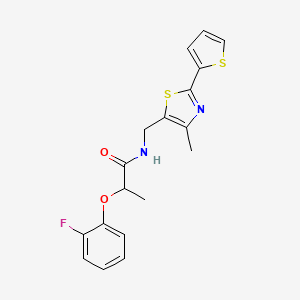
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2825278.png)
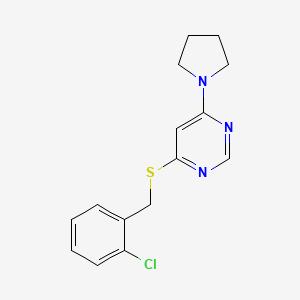
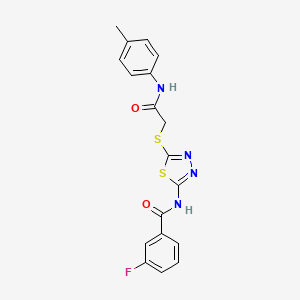
![[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B2825282.png)

